Glutathionylspermidine
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Overview
Description
Glutathionylspermidine is a compound formed by the conjugation of glutathione and spermidine It is a small molecule that plays a significant role in the cellular defense mechanisms against oxidative stress, particularly in certain bacteria and protozoa
Preparation Methods
Synthetic Routes and Reaction Conditions
Glutathionylspermidine can be synthesized enzymatically using this compound synthase. The reaction involves the substrates glutathione, spermidine, and adenosine triphosphate (ATP). The enzyme catalyzes the formation of this compound along with adenosine diphosphate (ADP) and phosphate as by-products .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as the compound is primarily of interest in research settings. the enzymatic synthesis method described above can be scaled up for larger production if needed.
Chemical Reactions Analysis
Types of Reactions
Glutathionylspermidine undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced back to glutathione and spermidine by specific amidases.
Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of reactive oxygen species.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Reduction: Specific amidases or reducing agents like dithiothreitol (DTT) can be used.
Substitution: Various nucleophiles can be employed depending on the desired reaction.
Major Products
Oxidation: Formation of mixed disulfides with protein thiols.
Reduction: Regeneration of glutathione and spermidine.
Substitution: Formation of substituted this compound derivatives.
Scientific Research Applications
Glutathionylspermidine has several scientific research applications:
Chemistry: It is used to study redox reactions and the formation of mixed disulfides.
Medicine: Research is ongoing to explore its potential as a therapeutic agent against diseases caused by oxidative stress.
Mechanism of Action
Glutathionylspermidine exerts its effects primarily through its role in redox regulation. It forms mixed disulfides with protein thiols, protecting proteins from overoxidation and regulating their functions . The compound is synthesized and hydrolyzed by specific enzymes, such as this compound synthase and amidase . These enzymes are crucial for maintaining the balance of this compound within cells.
Comparison with Similar Compounds
Similar Compounds
Trypanothione: A compound similar to glutathionylspermidine, formed by the conjugation of two glutathione molecules with spermidine.
Bis(glutathionyl)spermine: Another related compound, formed by the conjugation of glutathione with spermine.
Uniqueness
This compound is unique in its specific role in redox regulation within certain bacteria and protozoa. Unlike trypanothione, which is more prevalent in trypanosomatids, this compound is found in a broader range of organisms. Its ability to form mixed disulfides with protein thiols makes it a valuable compound for studying oxidative stress and redox biology.
Properties
CAS No. |
33932-35-3 |
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Molecular Formula |
C17H34N6O5S |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-[[2-[3-(4-aminobutylamino)propylamino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C17H34N6O5S/c18-6-1-2-7-20-8-3-9-21-15(25)10-22-16(26)13(11-29)23-14(24)5-4-12(19)17(27)28/h12-13,20,29H,1-11,18-19H2,(H,21,25)(H,22,26)(H,23,24)(H,27,28)/t12-,13-/m0/s1 |
InChI Key |
NEDQLXHBVHSKNV-STQMWFEESA-N |
Isomeric SMILES |
C(CCNCCCNC(=O)CNC(=O)[C@H](CS)NC(=O)CC[C@@H](C(=O)O)N)CN |
Canonical SMILES |
C(CCNCCCNC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)O)N)CN |
Origin of Product |
United States |
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